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Compound of Interest

Compound Name: Bicinchoninic acid

Cat. No.: B074643 Get Quote

For researchers, scientists, and drug development professionals, accurate quantification of

protein concentration is a critical step in countless experimental workflows. Two of the most

widely employed methods for this purpose are the Bicinchoninic Acid (BCA) assay and

ultraviolet (UV) absorbance at 280 nm (A280). This guide provides an objective comparison of

these two techniques, supported by experimental data, to aid in the selection of the most

appropriate method for your specific application.

Data Presentation: A Side-by-Side Comparison
The following table summarizes the key performance characteristics of the BCA assay and UV

Absorbance at 280 nm, offering a clear comparison to inform your decision-making process.
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Feature BCA Assay UV Absorbance (A280)

Principle

Colorimetric method based on

the reduction of Cu²⁺ to Cu⁺ by

protein in an alkaline medium,

followed by the chelation of

Cu⁺ by two molecules of

bicinchoninic acid, resulting in

a purple-colored complex that

absorbs light at 562 nm.[1][2]

[3]

Based on the intrinsic

absorbance of ultraviolet light

by aromatic amino acids,

primarily tryptophan and

tyrosine, within a protein at a

wavelength of 280 nm.[1]

Detection Range 20-2000 µg/mL. 20-3000 µg/mL.[4]

Sensitivity High.[1] Moderate.[1]

Assay Time 30-60 minutes.[2][5] < 5 minutes.[6]

Sample Consumption Destructive.
Non-destructive, sample can

be recovered.[6]

Protein-to-Protein Variation
Low, as the reaction involves

the peptide backbone.[7]

High, dependent on the

number of aromatic amino acid

residues.[8]

Requirement for Standard

Curve

Yes, requires a standard curve

prepared with a known protein

(e.g., BSA).[9]

No, for pure proteins with a

known extinction coefficient. A

standard curve can be used for

mixtures or unknown proteins.

[10]

Compatibility with Detergents
Generally compatible with

many common detergents.[7]

Can be incompatible with

detergents that absorb at 280

nm.

Common Interfering

Substances

Reducing agents (e.g., DTT, β-

mercaptoethanol), copper

chelators (e.g., EDTA), and

certain buffers at high

concentrations.

Nucleic acids, which have a

strong absorbance at 260 nm

that tails into the 280 nm

region, and other

chromophores in the sample.

[6][10]
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Advantages

High sensitivity, low protein-to-

protein variation, and

compatibility with most

detergents.[1][7]

Rapid, non-destructive, and

does not require reagents or

incubation.[6][10]

Disadvantages

Susceptible to interference

from reducing agents and

chelators, requires incubation,

and is a destructive method.[1]

High protein-to-protein

variability, interference from

nucleic acids and other UV-

absorbing compounds, and

less accurate for protein

mixtures.[8][10]

Experimental Protocols
Bicinchoninic Acid (BCA) Assay Protocol (Microplate
Procedure)
This protocol is a standard method for determining protein concentration using a 96-well

microplate format.

Materials:

BCA Reagent A (containing bicinchoninic acid, sodium carbonate, and sodium tartrate in

an alkaline solution)

BCA Reagent B (containing copper (II) sulfate)

Protein Standard (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 2

mg/mL)

Dilution Buffer (the same buffer as the unknown samples)

96-well microplate

Microplate reader capable of measuring absorbance at 562 nm

Incubator set to 37°C
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Multichannel pipette

Procedure:

Preparation of Protein Standards:

Prepare a series of protein standards by diluting the BSA stock solution with the dilution

buffer. A typical concentration range for the standards is 0, 25, 125, 250, 500, 750, 1000,

1500, and 2000 µg/mL.[9]

Prepare a blank by using the dilution buffer alone.

Preparation of Working Reagent (WR):

Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent

B (50:1 ratio).[9] The solution will initially appear turbid but will become a clear green

solution upon mixing. Prepare enough WR for all standards and samples.

Assay Procedure:

Pipette 25 µL of each standard and unknown sample into separate wells of the microplate

in triplicate.[9]

Add 200 µL of the WR to each well.[9]

Mix the plate thoroughly on a plate shaker for 30 seconds.

Cover the plate and incubate at 37°C for 30 minutes.[5][9]

After incubation, cool the plate to room temperature.

Measurement and Analysis:

Measure the absorbance of each well at 562 nm using a microplate reader.[5]

Subtract the average absorbance of the blank from the absorbance readings of all other

standards and samples.
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Plot the net absorbance of the standards versus their known concentrations to generate a

standard curve.

Use the standard curve to determine the protein concentration of the unknown samples.

UV Absorbance (A280) Protocol
This protocol describes the direct measurement of protein concentration using a

spectrophotometer.

Materials:

UV-Vis Spectrophotometer

Quartz cuvettes (or a spectrophotometer with a built-in pedestal for micro-volume samples)

Buffer solution (the same buffer as the protein sample)

Protein sample

Procedure:

Instrument Preparation:

Turn on the spectrophotometer and allow the UV lamp to warm up for at least 15 minutes

to ensure a stable reading.[10]

Set the wavelength to 280 nm.[10]

Blanking the Spectrophotometer:

Fill a clean quartz cuvette with the same buffer used to dissolve the protein sample.

Place the cuvette in the spectrophotometer and zero the absorbance. This step corrects

for the absorbance of the buffer itself.[10]

Measuring the Sample:
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Empty the cuvette, rinse it with a small amount of the protein sample, and then fill it with

the protein sample.

Place the cuvette in the spectrophotometer and record the absorbance at 280 nm (A280).

[4]

For samples with potential nucleic acid contamination, also measure the absorbance at

260 nm (A260).[10]

Calculating Protein Concentration:

For Pure Proteins with a Known Extinction Coefficient: Use the Beer-Lambert law:

Concentration (mg/mL) = (Absorbance at 280 nm) / (Extinction Coefficient (ε) in L/g·cm *

Path Length (cm)) The extinction coefficient is specific to each protein. The path length of

a standard cuvette is typically 1 cm.[6]

For Protein Mixtures or Proteins with Unknown Extinction Coefficients: An estimated

concentration can be calculated using a generic extinction coefficient, where an

absorbance of 1.0 is roughly equivalent to 1.0 mg/mL of protein.[6]

Correction for Nucleic Acid Contamination: If both A280 and A260 were measured, the

following formula can be used to estimate the protein concentration in the presence of

nucleic acids: Concentration (mg/mL) = 1.55 * A280 - 0.76 * A260
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Step 1: Biuret Reaction Step 2: Chelation

Step 3: Detection
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Measure Absorbance
at 562 nm
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passes through Spectrophotometer
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Absorbed light is proportional
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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